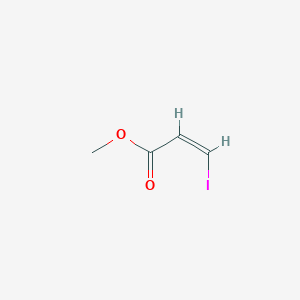

(Z)-3-Iodopropenoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-iodoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQXOFVGKSUSSM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420163 | |

| Record name | (Z)-3-Iodopropenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-23-9 | |

| Record name | (Z)-3-Iodopropenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-Methyl-3-Iodoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Z)-3-Iodopropenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Iodopropenoic acid methyl ester, also known as (Z)-methyl 3-iodoacrylate, is a halogenated ester of significant interest in organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: a nucleophilic/electrophilic double bond, an ester functional group amenable to hydrolysis and transesterification, and a carbon-iodine bond that can participate in various cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, compiled and synthesized from available data.

Molecular and Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (Z)-Methyl 3-iodoacrylate, Methyl (Z)-3-iodoprop-2-enoate | [1] |

| CAS Number | 6214-23-9 | [2] |

| Molecular Formula | C₄H₅IO₂ | [2] |

| Molecular Weight | 211.99 g/mol | [2] |

| InChI Key | SUQXOFVGKSUSSM-IHWYPQMZSA-N | [2] |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note a discrepancy in the reported physical state of this compound, with some sources describing it as a solid and others as a viscous oil. This may be due to the presence of impurities or the specific isomeric ratio (Z/E) of the sample. For comparison, data for the (E)-isomer is also included where available.

| Property | (Z)-Isomer (CAS: 6214-23-9) | (E)-Isomer (CAS: 6213-88-3) | Source(s) |

| Physical State | Solid or Yellow to red clear viscous oil | Solid | [2][3] |

| Boiling Point | 182.1 ± 23.0 °C (Predicted) | 182 °C | [1][4] |

| Melting Point | Not available | 84-85 °C | [1] |

| Density | 1.918 ± 0.06 g/cm³ (Predicted) | 1.918 g/cm³ | [1][5] |

| Solubility | Data not available | Data not available | N/A |

| Refractive Index | Data not available | Data not available | N/A |

Spectral Data for Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic protons and the methyl ester protons. The key diagnostic feature will be the coupling constant between the two vinylic protons, which is characteristically smaller for a cis (or Z) configuration compared to a trans (or E) configuration.

-

Vinylic Protons (H-C=C-H): Two doublets are expected in the olefinic region of the spectrum. The proton on the carbon adjacent to the carbonyl group (α-proton) will likely appear at a different chemical shift than the proton on the carbon bearing the iodine atom (β-proton). The coupling constant (J-value) between these two protons is anticipated to be in the range of 7-12 Hz, which is typical for cis-alkenes.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 180 ppm.

-

Vinylic Carbons (-C=C-): Two distinct signals are expected for the two carbons of the double bond. The carbon attached to the iodine atom will be influenced by the heavy atom effect, which can affect its chemical shift and relaxation time.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, generally between 50 and 60 ppm.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 212.

Key fragmentation patterns may include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.

-

Cleavage of the C-I bond, leading to fragments corresponding to the iodo- and acrylate-containing portions of the molecule.

Synthesis Methodology

The synthesis of this compound can be achieved through the hydroiodination of methyl propiolate. A well-established procedure for the analogous ethyl ester, which can be adapted, involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid. This reaction proceeds with high stereoselectivity to yield the (Z)-isomer.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in glacial acetic acid.

-

Addition of Reactant: To the stirred solution, add methyl propiolate.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with a basic solution (e.g., sodium bicarbonate) to neutralize the acetic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Safety, Handling, and Storage

As a halogenated organic compound and an acrylate ester, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)[2]

-

Hazard Statements: H302 (Harmful if swallowed)[2]

-

Precautionary Statements: P264, P270, P301 + P312, P501[2]

Acrylate esters are known to be irritants to the skin, eyes, and respiratory tract.[6] Alkyl iodides can be sensitive to light and may decompose over time to release iodine.[7]

Handling Recommendations

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Prevent ingestion and inhalation.

Storage Guidelines

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[1]

-

Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.

-

The storage area should be well-ventilated.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. While some experimental data, particularly comprehensive spectral analyses, are not widely available, the provided information on its identity, physicochemical properties, synthesis, and safety serves as a valuable resource for researchers. The discrepancies in its reported physical state highlight the importance of careful characterization of this compound upon synthesis or acquisition. As a versatile synthetic intermediate, a deeper understanding of its properties will undoubtedly facilitate its broader application in chemical research and development.

References

- Google Patents.

-

PubChem. Methyl (E)-3-iodoacrylate. [Link]

-

Singh, A. R., Lawrence, W. H., & Autian, J. (1972). Structure-toxicity relationships of acrylic monomers. Journal of biomedical materials research, 6(3), 159–171. [Link]

-

Organic Syntheses. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]

-

Jizhi Biochemical. 6214-23-9[this compound 97%]. [Link]

-

LookChem. (E)-methyl 3-iodoacrylate. [Link]

-

Acmec Biochemical. 6214-23-9[(Z)-Methyl 3-iodoacrylate]. [Link]

-

Organic Syntheses Procedure. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]

-

The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

Sources

- 1. (E)-methyl 3-iodoacrylate|lookchem [lookchem.com]

- 2. This compound 95/5 Z/E 6214-23-9 [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. cir-safety.org [cir-safety.org]

- 5. calibrechem.com [calibrechem.com]

- 6. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

(Z)-3-Iodopropenoic acid methyl ester molecular weight

Physicochemical Profile, Stereoselective Synthesis, and Utility in Drug Discovery

Part 1: Executive Summary & Core Data

(Z)-Methyl 3-iodopropenoate (CAS: 6214-23-9) is a high-value haloacrylate building block used extensively in the synthesis of complex natural products and pharmaceutical scaffolds. Its utility stems from the distinct reactivity of the C–I bond in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing for the stereospecific installation of acrylate motifs.

Unlike its (E)-isomer, the (Z)-isomer provides access to cis-alkene geometries, a critical structural feature for modulating the binding affinity and pharmacokinetic profiles of drug candidates.

Physicochemical Characterization

The following data constitutes the baseline for identification and quality control.

| Property | Value | Precision Note |

| Molecular Weight | 211.99 g/mol | Calculated based on IUPAC atomic weights (C₄H₅IO₂). |

| Exact Mass | 211.9334 Da | For High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | 6214-23-9 | Specific to the (Z)-isomer (mixtures may differ).[1][2] |

| Formula | C₄H₅IO₂ | |

| Physical State | Solid (Low melting) | Often appears as a viscous oil if impure or slightly warmed. |

| Density | ~1.91 g/cm³ | High density due to iodine content. |

| Boiling Point | 85°C @ 20 mmHg | Vacuum distillation is required to prevent decomposition. |

Part 2: Stereoselective Synthesis (The Protocol)

The Challenge of Stereocontrol

Synthesizing 3-iodoacrylates requires controlling the geometry of the double bond. Thermodynamic equilibrium often favors the (E)-isomer (trans), which is more stable. Accessing the (Z)-isomer (cis) requires kinetic control.

The industry-standard protocol utilizes the nucleophilic addition of iodide to methyl propiolate in an acidic medium. This method relies on the specific mechanism of halide addition to electron-deficient alkynes.

Reaction Logic & Mechanism

The reaction proceeds via a Michael-type addition of the iodide ion (

Figure 1: Stereoselective synthesis pathway via hydroiodination of methyl propiolate.

Step-by-Step Experimental Protocol

Safety: Carry out in a fume hood. Alkyl iodides are potential alkylating agents.[3]

-

Preparation: Charge a round-bottom flask with Sodium Iodide (NaI, 1.2 equiv) and Glacial Acetic Acid (AcOH, 0.5 M concentration relative to substrate).

-

Addition: Add Methyl Propiolate (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control the rate to maintain ambient temperature.

-

Heating: Heat the mixture to 70°C for 4–6 hours.

-

Why: Heat ensures complete conversion, but exceeding 80°C promotes isomerization to the thermodynamic (E)-product.

-

-

Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Extraction: Extract with diethyl ether or ethyl acetate (

). -

Neutralization (Critical): Wash the organic layer with saturated aqueous

until bubbling ceases, then with aqueous -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) if high purity is required.

Part 3: Analytical Validation (Self-Validating System)

Trust in chemical identity comes from spectroscopic proof, not just labels. For alkene isomers, Proton NMR (

The Coupling Constant Rule

The vicinal coupling constant (

-

(Z)-Isomer (Cis):

-

(E)-Isomer (Trans):

If your isolated product shows a doublet with

Figure 2: NMR diagnostic logic for distinguishing (Z) and (E) isomers.

Part 4: Applications in Drug Discovery[4][5]

(Z)-Methyl 3-iodopropenoate is primarily employed as a "warhead" precursor or a geometric linker in Fragment-Based Drug Discovery (FBDD).

Palladium-Catalyzed Cross-Coupling

The iodine atom is a weak base but an excellent leaving group, making this molecule highly reactive in Pd(0)-catalyzed cycles. It is superior to the corresponding bromo- or chloro-analogs for sensitive substrates.

Common Workflows:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form (Z)-cinnamates.

-

Sonogashira: Coupling with terminal alkynes to form conjugated enynes.

-

Stille: Coupling with organostannanes.

Figure 3: The Suzuki-Miyaura catalytic cycle utilizing (Z)-Methyl 3-iodopropenoate.

Part 5: Handling & Stability

-

Light Sensitivity: Iodides are photosensitive. Liberation of

turns the solid yellow/brown. Store in amber vials wrapped in foil. -

Thermal Stability: Store at 2–8°C . Prolonged storage at room temperature can induce Z

E isomerization. -

Stabilizers: Commercial preparations often contain copper turnings or silver wool to scavenge free iodide and prevent autocatalytic decomposition.

References

-

Physicochemical Data: Sigma-Aldrich.[2] (Z)-3-Iodopropenoic acid methyl ester Product Sheet. Link

-

Synthetic Protocol: Ma, S., & Lu, X. (1990). Stereoselective hydrohalogenation of alkynoates. Journal of the Chemical Society, Chemical Communications. Link

-

NMR Validation: Reich, H. J. (2017). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

-

Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (Z)-3-Iodopropenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for (Z)-3-iodopropenoic acid methyl ester (also known as methyl (Z)-3-iodoacrylate), a valuable synthetic intermediate in organic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for ensuring its purity in subsequent chemical transformations. This guide is structured to offer not just the data itself, but also the underlying scientific principles that govern the observed spectral characteristics.

Introduction to this compound

This compound is a halogenated α,β-unsaturated ester. Its structure, featuring a Z-configured double bond, an iodine atom, and a methyl ester group, provides a unique set of spectroscopic signatures. The presence of the electrophilic double bond and the reactive carbon-iodine bond makes it a versatile building block in various synthetic applications, including the synthesis of complex natural products and pharmaceutical agents.[1] Accurate characterization of this compound is paramount to ensure predictable reactivity and high yields in subsequent synthetic steps.

Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its connectivity and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two vinylic protons. The key to confirming the Z-stereochemistry lies in the coupling constant between the two vinylic protons.

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -OCH₃ | ~3.7 | Singlet | N/A |

| =CH-CO₂Me | ~6.5 | Doublet | ~8-10 |

| =CH-I | ~7.2 | Doublet | ~8-10 |

Justification of Predicted Data:

-

-OCH₃ Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet around 3.7 ppm. This is a characteristic chemical shift for methyl esters.

-

Vinylic Protons: The two protons on the double bond are not equivalent and will therefore appear as two separate signals.

-

The proton alpha to the carbonyl group (=CH-CO₂Me) is expected to be more shielded than the proton attached to the carbon bearing the iodine atom. Its chemical shift is predicted to be around 6.5 ppm.

-

The proton on the carbon attached to the iodine atom (=CH-I) will be deshielded by the electronegative iodine and is predicted to have a chemical shift of approximately 7.2 ppm.

-

-

Z-Configuration and Coupling Constant: The most definitive feature for assigning the Z-geometry is the coupling constant (J) between the two vinylic protons. For cis or Z-alkenes, the ³JHH coupling constant is typically in the range of 6-12 Hz. This is significantly smaller than the typical 12-18 Hz coupling constant observed for trans or E-alkenes. The predicted value of ~8-10 Hz is consistent with the Z-configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| -OCH₃ | ~52 |

| C=O | ~165 |

| =CH-CO₂Me | ~130 |

| =CH-I | ~85 |

Justification of Predicted Data:

-

-OCH₃ Carbon: The methyl carbon of the ester group typically appears around 50-60 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is deshielded and is expected to resonate in the region of 160-170 ppm.

-

Vinylic Carbons:

-

The carbon alpha to the carbonyl group (=CH-CO₂Me) is expected to appear in the typical alkene region, around 130 ppm.

-

The carbon atom directly bonded to the iodine (=CH-I) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its chemical shift is predicted to be around 85 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group of the ester and the carbon-carbon double bond.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| C=O (Ester) | ~1720-1740 | Strong |

| C=C (Alkene) | ~1620-1640 | Medium |

| C-O (Ester) | ~1100-1300 | Strong |

| =C-H | ~3010-3100 | Medium |

| C-H (sp³) | ~2950-3000 | Medium |

Interpretation of Expected IR Spectrum:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C=C Stretch: The carbon-carbon double bond stretch is expected to appear around 1620-1640 cm⁻¹.

-

C-O Stretches: Esters typically show two strong C-O stretching bands in the fingerprint region, between 1100 and 1300 cm⁻¹.

-

C-H Stretches: The spectrum will also show C-H stretching vibrations for the sp² hybridized vinylic protons (above 3000 cm⁻¹) and the sp³ hybridized methyl protons (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z (Predicted) | Identity |

| 212 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₃]⁺ |

| 153 | [M - CO₂CH₃]⁺ |

| 127 | [I]⁺ |

| 85 | [M - I]⁺ |

Interpretation of Expected Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 212, corresponding to the molecular weight of the compound (C₄H₅IO₂). The presence of iodine will result in a characteristic isotopic pattern.

-

Key Fragmentation Pathways:

-

Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 181.

-

Loss of the Carbomethoxy Group: Cleavage of the bond between the vinylic carbon and the carbonyl group can lead to the loss of the carbomethoxy radical (•CO₂CH₃), giving a fragment at m/z 153.

-

Iodine Cation: A prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also expected.

-

Loss of Iodine: Fragmentation involving the cleavage of the C-I bond would result in a fragment at m/z 85.

-

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

5.1. NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire a ¹³C NMR spectrum on the same instrument.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

5.2. IR Spectroscopy Protocol:

-

For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

5.3. Mass Spectrometry Protocol:

-

Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The key identifying features are the characteristic ¹H NMR coupling constant for the Z-vinylic protons, the strong C=O stretch in the IR spectrum, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum. This guide provides the expected spectroscopic data and their interpretation, which will be invaluable for any researcher working with this compound.

References

-

PubChem. Methyl (E)-3-iodoacrylate. [Link]

-

ResearchGate. FT-IR spectra of methyl acrylate. [Link]

-

Ballereau, S., et al. (2024). Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. RSC Publishing. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supplementary Information: Highly Efficient and Chemoselective α-Iodination of Acrylate Esters through Morita-Baylis. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 5.8: Complex Coupling in Proton Spectra. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

Sources

An In-depth Technical Guide to the Reactivity of Vinyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl iodides have solidified their position as indispensable building blocks in modern organic synthesis. Their distinct reactivity, largely governed by the inherent weakness of the carbon-iodine bond, makes them highly effective substrates in a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of vinyl iodides, with a particular focus on their role in the stereoselective construction of complex molecular architectures relevant to pharmaceutical and natural product synthesis.[1] We will delve into the mechanistic underpinnings of their reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings, while also touching upon their utility in nucleophilic substitutions and other valuable synthetic operations.

Introduction: The Unique Profile of Vinyl Iodides

Vinyl halides, a class of compounds featuring a halogen atom attached to an sp²-hybridized carbon of an alkene, are pivotal precursors in organic chemistry. Among them, vinyl iodides stand out due to the unique properties of the carbon-iodine (C-I) bond. This bond is the longest and weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1][2] This inherent lability is the primary driver for the enhanced reactivity of vinyl iodides compared to their bromide and chloride analogs in a variety of reactions, particularly those involving oxidative addition to a transition metal center.[1][2]

The order of reactivity for vinyl halides in many transition-metal-catalyzed reactions is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride

This trend allows for selective reactions at an iodo-substituted position in the presence of other vinyl halides.[3] Furthermore, the synthesis of vinyl iodides with well-defined stereochemistry is crucial, as many cross-coupling reactions proceed with retention of the alkene geometry, enabling the stereoselective synthesis of complex targets.[1][4]

Synthesis of Vinyl Iodides: Establishing the Foundation

The utility of vinyl iodides in synthesis is predicated on the ability to prepare them with high regio- and stereoselectivity. Several reliable methods have been developed to this end.

From Alkynes

The hydroiodination of alkynes is a common and direct route to vinyl iodides. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. For instance, the use of in situ generated HI can provide (E)-vinyl iodides with good yields and high functional group tolerance.[5]

Halogen Exchange

A powerful strategy for the synthesis of vinyl iodides is the Finkelstein-type halide exchange reaction, where a more readily available vinyl bromide is converted to the corresponding iodide. Copper(I) catalysts have proven to be particularly effective for this transformation, allowing the reaction to proceed under mild conditions with stereospecificity.[5][6] This method is advantageous as it can be tolerant of various functional groups.[1][5]

Name Reactions

Several named reactions have become standard protocols for vinyl iodide synthesis:

-

Barton's Hydrazone Iodination: This method involves the reaction of a hydrazone with iodine in the presence of a base to yield a vinyl iodide.[7][8] It has been successfully employed in the total synthesis of complex natural products like Taxol and Cortistatin A.[1]

-

Takai Olefination: This reaction utilizes iodoform and chromium(II) chloride to convert an aldehyde into a vinyl iodide with high selectivity for the (E)-isomer.[1]

-

Stork-Zhao Olefination: For the synthesis of (Z)-vinyl iodides, the Stork-Zhao modification of the Wittig reaction provides a reliable route.[1]

The Workhorse of C-C Bond Formation: Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes vinyl iodides premier substrates for a wide range of palladium-catalyzed cross-coupling reactions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of modern synthesis.[2] Vinyl iodides are excellent electrophilic partners in this reaction, enabling the stereospecific formation of substituted alkenes.[4] The reaction generally proceeds with retention of the vinyl iodide's stereochemistry, a critical feature for controlling the geometry of the final product.[4]

Key Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the vinyl iodide. This is often the rate-determining step and is significantly faster for iodides than for other halides.

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center.[9][10]

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[3][11] Vinyl iodides are the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions, such as at room temperature.[3][11] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[11]

Catalytic Cycles: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.

-

Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the vinyl iodide to Pd(0), followed by transmetalation from the copper acetylide and subsequent reductive elimination.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[3]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[12][13] Vinyl iodides are highly reactive substrates in this transformation. The reaction typically proceeds with high trans selectivity.[12]

Key Mechanistic Steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

-

Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center, and the vinyl group on the palladium migrates to one of the alkene carbons.[14]

-

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a hydrido-palladium(II) species.[14]

-

Catalyst Regeneration: The base removes the hydride from the palladium, regenerating the Pd(0) catalyst.

Beyond Cross-Coupling: Other Important Transformations

While cross-coupling reactions are the most prominent applications, the reactivity of vinyl iodides extends to other valuable transformations.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is generally more challenging than at an sp³-hybridized carbon due to factors like increased steric hindrance and the instability of a potential vinyl cation.[1] However, under certain conditions, these reactions can proceed. For instance, intramolecular nucleophilic substitutions of vinyl halides have been used to synthesize various heterocyclic and carbocyclic compounds.[15] The mechanism can be complex and may involve pathways such as addition-elimination or the Sʀɴ1 (substitution radical-nucleophilic unimolecular) route.[16]

Formation of Organometallic Reagents

Vinyl iodides can be converted into other useful organometallic reagents. For example, they can undergo magnesium-halogen exchange to form vinyl Grignard reagents.[1] However, this transformation can be limited by the need for higher temperatures and longer reaction times.[1]

Borylative Couplings

Recent advancements have shown that vinyl iodides can participate in transition-metal-free borylative couplings with various nucleophiles, alkenes, or alkynes.[17][18] These reactions proceed through a stereospecific hydroboration followed by a 1,2-metallate rearrangement to generate valuable alkyl boronic esters.[17][18]

Applications in Drug Development and Natural Product Synthesis

The stereospecificity and mild reaction conditions associated with many vinyl iodide couplings make them invaluable tools in the synthesis of complex, biologically active molecules. The ability to introduce intricate side chains and build up molecular complexity in a controlled manner is a significant advantage in drug discovery and development. For example, the Sonogashira coupling has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and altinicline, a nicotinic receptor agonist.[11]

Summary of Reactivity and Experimental Considerations

| Reaction Type | Key Features | Typical Conditions |

| Suzuki-Miyaura Coupling | Stereospecific C(sp²)-C(sp²) bond formation. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), organoboron reagent. |

| Sonogashira Coupling | Formation of C(sp²)-C(sp) bonds. | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine), terminal alkyne. |

| Heck Reaction | C-C bond formation with an alkene. | Pd catalyst, base, alkene. |

| Halogen Exchange | Conversion of vinyl bromides to iodides. | Cu(I) catalyst, KI. |

| Nucleophilic Substitution | Challenging but feasible, often intramolecular. | Strong nucleophiles, sometimes with stimulation (e.g., photo or Fe²⁺). |

Conclusion

Vinyl iodides are highly versatile and reactive intermediates in organic synthesis. Their utility is primarily driven by the lability of the carbon-iodine bond, which facilitates rapid oxidative addition in a host of transition-metal-catalyzed cross-coupling reactions. The ability to synthesize vinyl iodides with high stereochemical control and their participation in stereoretentive coupling reactions provides a powerful platform for the construction of complex organic molecules. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the role of vinyl iodides as key building blocks is set to expand even further.

References

-

Vinyl iodide functional group - Wikipedia. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

Sonogashira Coupling | NROChemistry. [Link]

-

Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1 - American Chemical Society. [Link]

-

Barton Vinyl Iodide Synthesis - SynArchive. [Link]

-

Vinyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

-

Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - RSC Publishing. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC. [Link]

-

Assertion (A): Vinyl halides do not give nucleophilic substitution reacti.. - Filo. [Link]

-

Nucleophilic Substitution Reactions at Vinylic Carbons - ResearchGate. [Link]

-

Further cross-coupling reactions of vinyl iodide 4 a. - ResearchGate. [Link]

-

Syntheses of organic iodides via reaction of organoboranes with sodium iodide | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - RSC Publishing. [Link]

-

Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [Link]

-

Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

-

CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. [Link]

-

Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides - NIH. [Link]

-

Synthesis and Reactivity of Vinyl Iodonium Salts. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Recent trends in the synthesis and applications of β-iodovinyl sulfones: a decade of progress - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC. [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. synarchive.com [synarchive.com]

- 8. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06131K [pubs.rsc.org]

- 18. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06131K [pubs.rsc.org]

A Theoretical and Spectroscopic Deep Dive into (Z)-3-Iodopropenoic Acid Methyl Ester: A Computational Whitepaper

Abstract

(Z)-3-Iodopropenoic acid methyl ester is a versatile synthetic intermediate whose reactivity and spectroscopic properties are of significant interest to researchers in organic synthesis and drug development. This technical guide provides an in-depth analysis of its molecular structure, vibrational frequencies, NMR spectroscopic signatures, and electronic characteristics through high-level density functional theory (DFT) calculations. By correlating theoretical data with established chemical principles, we offer a foundational understanding of this molecule's behavior, aiding in its application and the prediction of its reactivity. This work serves as a comprehensive computational reference for scientists and professionals working with halogenated esters and related compounds.

Introduction: The Significance of this compound

This compound, a member of the haloacrylate family, possesses a unique combination of functional groups: a nucleophilically susceptible carbon-iodine bond, an electron-withdrawing ester moiety, and a Z-configured alkene. This arrangement makes it a valuable precursor in a variety of organic transformations, including cross-coupling reactions, conjugate additions, and the synthesis of complex heterocyclic systems. A thorough understanding of its structural and electronic properties is paramount for predicting its behavior in these reactions and for the rational design of novel synthetic methodologies.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level.[1] Theoretical calculations, particularly those employing density functional theory (DFT), can accurately predict molecular geometries, spectroscopic data (IR and NMR), and electronic properties such as molecular orbital distributions and electrostatic potential surfaces.[2] This in-silico approach not only complements experimental findings but also provides insights that are often difficult or impossible to obtain through empirical methods alone.

This guide presents a comprehensive theoretical investigation of this compound. We will detail the computational methodology employed, present the calculated structural and spectroscopic data, and analyze the molecule's electronic landscape to provide a holistic understanding of its chemical nature.

Computational Methodology: A Framework for Accuracy

The selection of an appropriate computational method is critical for obtaining reliable theoretical data. For this study, we employed the Gaussian 16 suite of programs. The methodology was chosen to balance computational cost with a high degree of accuracy, particularly for a molecule containing a heavy atom like iodine, where relativistic effects can be non-negligible.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase using the B3LYP functional, a widely used hybrid functional that has demonstrated excellent performance for a broad range of organic molecules. The 6-311+G(d,p) basis set was used for all atoms except iodine, for which the LANL2DZ basis set with effective core potential (ECP) was employed to account for relativistic effects. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.[3] These calculations were performed at the B3LYP/6-311+G(d,p) level of theory on the optimized geometry. The calculated shielding values were then converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS), calculated at the same level of theory. It is important to note that for heavy atoms like iodine, spin-orbit coupling can influence NMR chemical shifts; however, for protons and carbons further removed, the GIAO approach provides a reliable prediction of their chemical shifts.[4][5]

Electronic Structure Analysis

To understand the reactivity and electronic distribution of the molecule, we performed an analysis of the frontier molecular orbitals (HOMO and LUMO) and generated a molecular electrostatic potential (MEP) map. These calculations provide insights into the regions of the molecule that are most likely to act as nucleophiles or electrophiles.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The B3LYP/6-311+G(d,p)/LANL2DZ level of theory predicts a planar geometry for the heavy-atom framework of this compound, as expected for an sp²-hybridized system. The key bond lengths and angles are summarized in the table below. The C=C bond length is consistent with a typical double bond, while the C-I bond is elongated due to the size of the iodine atom. The Z-configuration places the iodine atom and the ester group on the same side of the double bond.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C=C | 1.345 |

| C-I | 2.089 |

| C-C(O) | 1.482 |

| C=O | 1.215 |

| C-O(Me) | 1.351 |

| O-C(H₃) | 1.443 |

| **Bond Angles (°) ** | |

| C=C-I | 121.5 |

| C=C-C(O) | 123.8 |

| C-C=O | 125.1 |

| C-C-O(Me) | 111.7 |

| C-O-C(H₃) | 116.3 |

| Table 1: Selected optimized geometrical parameters for this compound. |

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule. The most prominent calculated frequencies are presented below. Note that calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | 1735 | Carbonyl stretch |

| ν(C=C) | 1628 | Alkene stretch |

| δ(C-H) alkene | 1410, 1385 | Alkene C-H bend |

| ν(C-O) | 1255, 1170 | C-O stretch |

| ν(C-I) | 585 | Carbon-Iodine stretch |

| Table 2: Key calculated vibrational frequencies for this compound. |

The strong absorption predicted at 1735 cm⁻¹ is characteristic of the carbonyl stretch in an α,β-unsaturated ester. The C=C stretching frequency at 1628 cm⁻¹ is also in the expected range. The C-I stretch appears at a much lower frequency, as expected for a bond involving a heavy atom.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The predicted values are presented below and are expected to be in good agreement with experimental data.

| Atom | Calculated ¹H Chemical Shift (ppm) |

| CH =CI | 7.15 |

| C=CH -COOMe | 6.42 |

| O-CH ₃ | 3.78 |

| Table 3: Calculated ¹H NMR chemical shifts for this compound. |

| Atom | Calculated ¹³C Chemical Shift (ppm) |

| C =O | 165.2 |

| C =CH-COOMe | 138.1 |

| CH=C I | 80.5 |

| O-C H₃ | 52.1 |

| Table 4: Calculated ¹³C NMR chemical shifts for this compound. |

The proton on the carbon bearing the iodine (CH =CI) is predicted to be the most downfield of the vinylic protons due to the deshielding effect of the iodine atom. The carbon directly attached to the iodine (CH=C I) shows a significantly upfield chemical shift compared to the other vinylic carbon, a phenomenon known as the "heavy atom effect."

Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity.

-

HOMO: The HOMO is primarily localized on the C=C double bond and the iodine atom, indicating that these are the most nucleophilic regions of the molecule and are susceptible to attack by electrophiles.

-

LUMO: The LUMO is predominantly located on the C=C double bond and the carbonyl carbon. This suggests that the molecule will undergo nucleophilic attack at the β-carbon of the alkene (conjugate addition) or at the carbonyl carbon.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The MEP for this compound shows a region of high electron density (red) around the carbonyl oxygen and a region of low electron density (blue) around the vinylic proton attached to the carbonyl group and the methyl protons. This further supports the notion that the carbonyl oxygen is a site for electrophilic interaction, while the area around the ester is more susceptible to nucleophilic attack.

Experimental Protocols: A Guide to In-Silico Analysis

This section provides a step-by-step workflow for performing the theoretical calculations described in this guide.

Computational Workflow

Caption: Workflow for the theoretical analysis of this compound.

Step-by-Step Protocol:

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization using the specified DFT method and basis sets.

-

Frequency Analysis: Run a frequency calculation on the optimized geometry to verify that it is a true minimum and to obtain the theoretical IR spectrum.

-

NMR Calculation: Using the optimized coordinates, perform a GIAO NMR calculation to obtain the shielding tensors.

-

Electronic Property Calculation: Generate the HOMO, LUMO, and MEP map from the optimized wavefunction.

-

Data Analysis: Extract bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts. Visualize the molecular orbitals and electrostatic potential map.

Conclusion and Future Outlook

This in-depth theoretical guide has provided a comprehensive computational analysis of this compound. Through DFT calculations, we have elucidated its optimized geometry, predicted its IR and NMR spectra, and characterized its electronic structure. The presented data offers a robust theoretical foundation for understanding the properties and reactivity of this important synthetic intermediate.

The strong correlation between the different computational analyses provides a self-validating system, enhancing the trustworthiness of the presented data. The insights gained from the frontier molecular orbital and electrostatic potential analysis can guide the rational design of new reactions and the prediction of reaction outcomes.

Future work could involve extending these theoretical studies to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction mechanisms and selectivity. Furthermore, solvent effects could be incorporated into the calculations to provide an even more accurate comparison with experimental data obtained in solution.

References

- Hamdan, I. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.

-

ResearchGate. (n.d.). Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

- Siskos, M. G., Zervou, M., & Gerothanassis, I. P. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 26(11), 3326.

-

National Center for Biotechnology Information. (n.d.). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

- Di Tommaso, E. M. (2022). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.

-

J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, October 27). Why doesn't the reaction between 3-mercaptopropionic acid and methyl iodide yield a methyl ester?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][6]Oxazepine Compounds from Schiff Bases. Retrieved from [Link]

- Meelua, W., Wanjai, T., Thinkumrob, N., Oláh, J., Ketudat Cairns, J. R., Hannongbua, S., ... & Jitonnom, J. (2023). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Physical Chemistry Chemical Physics, 25(12), 8567-8580.

-

National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of enthalpies of vaporization based on modified Randič indices. Esters. Retrieved from [Link]

- Vícha, J., Patzschke, M., & Marek, R. (2013). A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complexes. Physical Chemistry Chemical Physics, 15(20), 7744-7754.

- Al-Adiwish, W. M. (2014). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. International Journal of Science and Research, 3(11), 222-227.

- ChemRxiv. (2024).

-

MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry, 43(5), 394-406.

-

Roy, L. (n.d.). Research Interest. Computational Chemistry. Retrieved from [Link]

-

LSU Faculty Websites. (n.d.). Publications. Computational Catalysis & Surface Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 2-methyl-3-oxo-, methyl ester. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Technical Guide: Precision-Driven Cross-Coupling of (Z)-3-Iodopropenoic Acid Methyl Ester

Introduction: The "Z-Linchpin" in Stereoselective Synthesis

(Z)-3-Iodopropenoic acid methyl ester (Methyl (Z)-3-iodoacrylate) is a high-value "linchpin" reagent used to introduce the thermodynamically less stable cis-acrylate motif into complex pharmacophores and natural products. Unlike its trans (E) counterpart, the Z-isomer is prone to isomerization during metal-catalyzed cross-coupling, driven by the thermodynamic stability of the E-isomer (

Preserving the Z-geometry requires a departure from "standard" catalytic conditions. This guide provides optimized protocols for Sonogashira and Suzuki-Miyaura couplings designed specifically to suppress the two primary isomerization pathways: Michael-Retro-Michael addition (base-mediated) and

Key Physicochemical Properties

| Property | Specification | Critical Note |

| CAS | 6214-23-9 | Distinct from (E)-isomer (CAS 6213-88-3) |

| Structure | cis-geometry | |

| Stability | Light Sensitive | Store in amber vials at -20°C; prone to photo-isomerization. |

| Reactivity | Electrophilic | Highly susceptible to nucleophilic attack (Michael addition). |

Critical Mechanistic Insight: The Isomerization Trap

Before executing the protocols, it is vital to understand why the reaction fails (yields E-isomer).

Pathway A: Base-Mediated Isomerization (The "Michael Trap")

The

-

Prevention: Use non-nucleophilic inorganic bases (Cs₂CO₃, K₃PO₄) or hindered amines.[1]

Pathway B: Catalyst-Mediated Isomerization

Slow transmetallation allows the organopalladium intermediate to undergo reversible

-

Prevention: Use ligand-accelerated systems (e.g., Cu-ligands in Sonogashira) to outcompete isomerization rates.[1]

Figure 1: Competing pathways in the cross-coupling of Z-iodoacrylates. Pathway A is the most common cause of failure in standard Sonogashira protocols.

Protocol A: Stereoretentive Sonogashira Coupling

Objective: Coupling with terminal alkynes to form (Z)-enynes. Strategy: "Copper-Accelerated, Amine-Free" conditions. Reference Grounding: Standard amine protocols (TEA/THF) often yield ~20-30% E-isomer. The use of N,N-Dimethylglycine (DMG) as a ligand for copper accelerates the transmetallation step, while Cesium Carbonate serves as a non-nucleophilic base, effectively shutting down the Michael addition pathway.[1]

Reagents & Materials[2][3][4][5][6][7][8][9]

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Ligand: N,N-Dimethylglycine (DMG) (15 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

-

Solids Addition: Charge the vial with:

-

CuI (5 mol%)

-

N,N-Dimethylglycine (15 mol%)[1]

-

Cs₂CO₃ (2.0 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

-

Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to iodide). Stir for 5 minutes to allow ligand complexation (solution often turns blue/greenish).

-

Substrate Addition: Add this compound (1.0 equiv) and the Terminal Alkyne (1.2 equiv).

-

Reaction: Seal the vial and heat to 45–60°C . Note: Do not exceed 80°C unless necessary, as thermal isomerization becomes significant.[1]

-

Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 4–8 hours.

-

Work-up: Dilute with Et₂O, filter through a short pad of silica gel (to remove Pd/Cu), and concentrate.

-

Purification: Flash chromatography. (Z)-enynes are often less polar than their (E) counterparts but check specifically for your substrate.

Expected Outcome: >95:5 Z:E ratio.

Protocol B: Stereoretentive Suzuki-Miyaura Coupling

Objective: Coupling with boronic acids to form (Z)-dienes or styrenes. Strategy: "Mild Base, Monodentate Ligand" conditions. Reference Grounding: Bidentate ligands (e.g., dppf) can sometimes force steric crowding that favors the E-isomer elimination.[1] Tetrakis(triphenylphosphine)palladium(0) with mild inorganic bases is the preferred system for retaining Z-geometry in vinyl halides.

Reagents & Materials[2][3][4][5][6][7][9]

-

This compound (1.0 equiv)

-

Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: THF/Water (9:1 ratio) or Toluene/Water (for higher temp).

Step-by-Step Procedure

-

Degassing: Vigorously degas the solvent mixture (THF/Water) with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine:

-

This compound (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Base (K₃PO₄, 2.0 equiv)[1]

-

-

Reaction: Add the degassed solvent. Heat to 60°C .

-

Work-up: Quench with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Silica gel chromatography.

Expected Outcome: >90:10 Z:E ratio (highly dependent on boronic acid sterics).

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| High E-isomer content (>20%) | Nucleophilic base used (e.g., TEA, Piperidine).[1] | Switch to Cs₂CO₃ or K₃PO₄ (Protocol A). |

| High E-isomer content (>20%) | Reaction temperature too high (>80°C). | Lower temp to 45-50°C; increase catalyst load to compensate. |

| Low Conversion | Oxidative addition is slow.[2] | Ensure Iodide quality (colorless/pale yellow). If brown/purple, wash with Na₂S₂O₃ before use.[1] |

| Homocoupling of Alkyne | Oxygen in system (Glaser coupling). | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Z-isomer erodes over time | Product is light sensitive. | Wrap reaction flask in aluminum foil. Perform workup in low light. |

References

-

Sonogashira Coupling with Dimethylglycine

-

Ma, D., & Liu, F. (2004).[1] CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Terminal Alkynes. Chemical Communications, (17), 1934-1935.[1] (Establishes the mild, ligand-accelerated protocol).

- Application Note: This system is widely adapted for sensitive substrates where amine-mediated side reactions are problem

-

-

Stereoretention in Suzuki Coupling

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on retention of configuration in vinyl halides).

-

Molander, G. A., & Bernhardt, J. C. (2017).[1] Stereospecific Cross-Coupling of Alkenylboronates. Journal of Organic Chemistry. (Discusses ligand effects on Z/E ratios).

-

-

Mechanistic Isomerization

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with (Z)-3-Iodopropenoic acid methyl ester

Welcome to the technical support center for optimizing the Sonogashira coupling with (Z)-3-Iodopropenoic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to enhance your reaction yields and purity.

Troubleshooting Guide

This section addresses specific problems you might be facing during your experiments. Each issue is presented in a question-and-answer format, offering not just a solution but also a rationale grounded in reaction kinetics and mechanistic understanding.

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired coupled product. My starting materials, this compound and the terminal alkyne, remain largely unreacted. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivation: The active form of the palladium catalyst in the Sonogashira reaction is the Pd(0) species.[1][2] This species is susceptible to oxidation, especially if your reaction setup is not thoroughly deoxygenated.

-

Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents and reagents should be rigorously degassed prior to use. A common and effective method is the "freeze-pump-thaw" technique, repeated at least three times.

2. Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the amine base or through a process of homocoupling of the alkyne.[3] If this reduction is inefficient, the catalytic cycle will not initiate.

-

Solution: Consider using a pre-catalyst that more readily forms the active monoligated Pd(0) species.[4] Alternatively, slightly increasing the reaction temperature may facilitate the reduction of the Pd(II) pre-catalyst.

3. Substrate-Specific Challenges: this compound is an electron-deficient vinyl iodide. While vinyl iodides are generally more reactive than the corresponding bromides or chlorides in Sonogashira couplings, the electron-withdrawing nature of the ester group can influence the oxidative addition step.[1][4][5]

-

Solution: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition.[4][6] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or related Buchwald-type ligands.

Issue 2: Significant Homocoupling (Glaser Coupling) of the Alkyne

Q: My main byproduct is the dimer of my terminal alkyne. How can I suppress this unwanted side reaction?

A: The homocoupling of terminal alkynes, often referred to as the Glaser coupling, is a copper-catalyzed process that competes with the desired cross-coupling reaction.[7] This is particularly problematic when the rate of the Sonogashira cross-coupling is slow.

1. The Role of Copper: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[2][8] However, excess copper or the presence of oxygen can promote the oxidative dimerization of the alkyne.

-

Solution:

-

Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt (e.g., CuI). Typically, 1-5 mol% is sufficient.

-

Strictly Anaerobic Conditions: As mentioned before, oxygen promotes Glaser coupling. Rigorous deoxygenation is paramount.[1]

-

Copper-Free Conditions: In cases where homocoupling is persistent, consider a copper-free Sonogashira protocol.[1][9][10] These reactions often require a different set of ligands and bases and may need higher temperatures, but they completely eliminate the possibility of Glaser coupling.[9][10]

-

Issue 3: Isomerization or Decomposition of this compound

Q: I am observing the formation of the (E)-isomer of my starting material or other unidentifiable decomposition products. What is causing this and how can I prevent it?

A: The stereochemical integrity of the vinyl iodide is crucial for the desired product stereochemistry, as the Sonogashira reaction is known to retain the configuration of the starting material.[4] Isomerization or decomposition can be caused by harsh reaction conditions or inappropriate base selection.

1. Base-Induced Isomerization/Decomposition: Strong, non-hindered bases can potentially deprotonate the acidic proton at the 2-position of the propenoic acid ester, leading to isomerization or other side reactions.

-

Solution:

-

Use a Hindered Amine Base: Sterically hindered amines, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), are generally preferred as they are less likely to act as nucleophiles or abstract protons from the substrate.

-

Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and may minimize side reactions with the substrate.[1]

-

2. Thermal Instability: Prolonged reaction times at elevated temperatures can lead to thermal decomposition or isomerization.

-

Solution: Aim for the lowest effective reaction temperature. If the reaction is sluggish at room temperature, a modest increase to 40-50 °C may be beneficial without causing significant degradation. The use of more active catalyst systems can often allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Sonogashira coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific alkyne coupling partner. However, for a challenging substrate like this compound, a good starting point is a palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable phosphine ligand. For electron-deficient vinyl iodides, more electron-rich and bulky phosphine ligands such as P(o-tol)₃ or Buchwald-type ligands can be beneficial in accelerating the oxidative addition step.[6]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in solubilizing the reactants and catalysts and can influence the reaction rate.[11]

-

Amine Solvents: Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[1]

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. DMF is often a good choice for its ability to dissolve a wide range of organic compounds and salts.

-

Protic Solvents: While less common, reactions in aqueous media have been developed, which can be advantageous for certain substrates and for sustainability reasons.[9][12]

Q3: Is the copper co-catalyst always necessary?

A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction at milder conditions, it is not always essential.[12] Copper-free Sonogashira reactions have been extensively developed to circumvent the issue of alkyne homocoupling.[9][10] These protocols often employ specific ligands and bases to promote the direct reaction between the palladium complex and the terminal alkyne.[13]

Q4: What is the role of the amine base in the reaction?

A4: The amine base serves multiple critical functions in the Sonogashira coupling:

-

It neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[1]

-

It facilitates the deprotonation of the terminal alkyne, making it a better nucleophile for the formation of the copper acetylide (in the copper-catalyzed version) or for direct reaction with the palladium complex.[2]

-

In some cases, it can act as a reducing agent to generate the active Pd(0) catalyst from a Pd(II) precursor.[3]

Experimental Protocols

Optimized Protocol for Sonogashira Coupling of this compound

This protocol is a general starting point and may require further optimization based on the specific alkyne used.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Degassed Tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-dried flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the this compound and the terminal alkyne to the flask.

-

Add the degassed THF via syringe, followed by the triethylamine.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting low yields in the Sonogashira coupling.

Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6296-6320. [Link]

-

ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

-

ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15357-15367. [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9949-9957. [Link]

-

ACS Publications. (2009). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 109(2), 746-808. [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

-